molecular formula C21H20N4O4S B292405 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

Cat. No. B292405
M. Wt: 424.5 g/mol
InChI Key: OBVFFEHDPXCOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate have been studied in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells and to have antifungal and antibacterial activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has several advantages and limitations for lab experiments. One of the advantages is its potential use in the treatment of various diseases. It is also relatively easy to synthesize and has been shown to have high yields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for the research on 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One direction is to further investigate its mechanism of action to optimize its use in different applications. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, the development of new methods for the synthesis of this compound could lead to its wider use in different fields of research.
Conclusion
In conclusion, 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to its wider use in different fields of research.

Synthesis Methods

The synthesis of 3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been achieved using different methods. One of the methods involves the reaction of 1-phenyl-3-methyl-5-(2-thienyl)-1H-pyrazole-4-carboxylic acid with ethyl acetoacetate and ammonium acetate in acetic acid. Another method involves the reaction of 1-phenyl-3-methyl-5-(2-thienyl)-1H-pyrazole-4-carboxylic acid with methyl acetoacetate and ammonium acetate in acetic acid. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

3-Ethyl 6-methyl 7-methyl-1-phenyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has potential applications in various fields of scientific research. This compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 7-methyl-1-phenyl-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

InChI

InChI=1S/C21H20N4O4S/c1-4-29-20(27)18-23-25(14-9-6-5-7-10-14)21-22-13(2)16(19(26)28-3)17(24(18)21)15-11-8-12-30-15/h5-12,17H,4H2,1-3H3

InChI Key

OBVFFEHDPXCOHW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4

Origin of Product

United States

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